molecular formula C20H26N2O B1383658 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide CAS No. 1922861-13-9

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide

Cat. No.: B1383658
CAS No.: 1922861-13-9
M. Wt: 310.4 g/mol
InChI Key: YNPZLWGTAJCPTQ-UHFFFAOYSA-N
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Description

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a pentamethylphenyl group, and a phenylpropanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide typically involves the reaction of appropriate amines with substituted benzaldehydes under controlled conditions. One common method involves the use of cyanoacetylation, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, heating, and post-reaction purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, with some reactions requiring specific temperatures, solvents, or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its pentamethylphenyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-(2,3,4,5,6-pentamethylphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-12-13(2)15(4)19(16(5)14(12)3)22-20(23)18(21)11-17-9-7-6-8-10-17/h6-10,18H,11,21H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPZLWGTAJCPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)NC(=O)C(CC2=CC=CC=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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